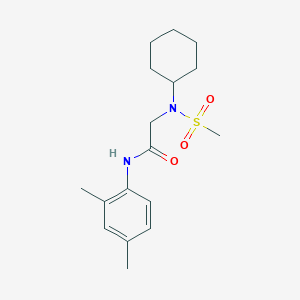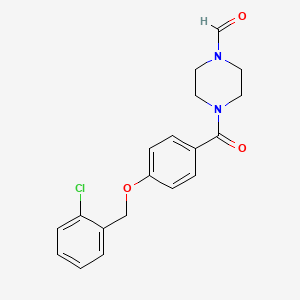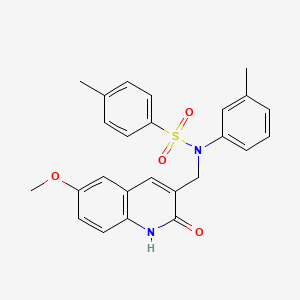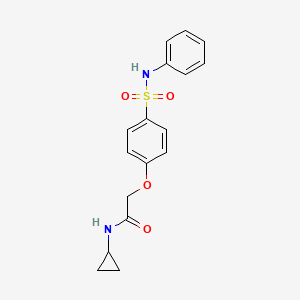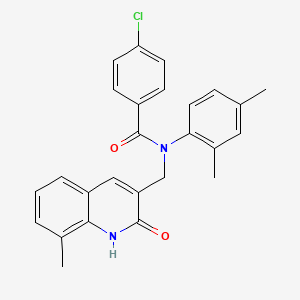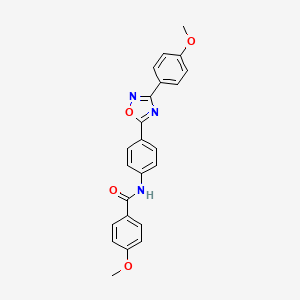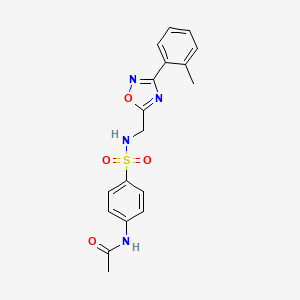
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide, also known as OTAVA-BB 1205457, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Wirkmechanismus
The mechanism of action of N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties, as well as potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate the mechanism of action of the compound. This could lead to the development of more effective therapeutic applications. Another direction is to study the potential side effects of the compound in animal models and humans. This could lead to the development of safer dosages and potential drug interactions. Finally, future studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is synthesized using a multistep process that involves the reaction of various reagents. The synthesis begins with the reaction of o-tolylhydrazine with ethyl chloroacetate to form ethyl 2-(o-tolyl)hydrazinecarboxylate. This intermediate is then reacted with thionyl chloride to form 2-chloro-N-(o-tolyl)acetamide. The final product is obtained by reacting 2-chloro-N-(o-tolyl)acetamide with 4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)aniline.
Eigenschaften
IUPAC Name |
N-[4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-5-3-4-6-16(12)18-21-17(26-22-18)11-19-27(24,25)15-9-7-14(8-10-15)20-13(2)23/h3-10,19H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLNQGHKMPYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
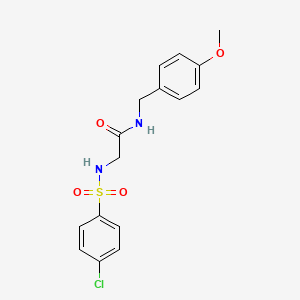
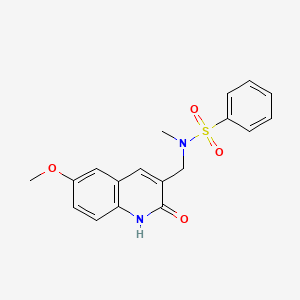

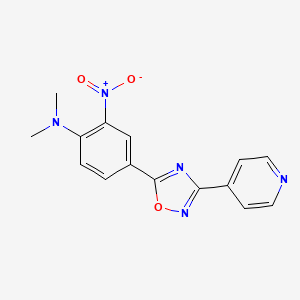

![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
